Tetraaqua-Iron(II) chloride

説明

Historical Context and Evolution of Iron(II) Aqua Complex Research

The investigation of iron compounds has a long history, but the systematic study of coordination compounds, including iron(II) aqua complexes, began in the late 19th and early 20th centuries. libretexts.org Alfred Werner, often called the father of coordination chemistry, laid the theoretical groundwork for understanding how metal ions bind to ligands. libretexts.orgsolubilityofthings.com His coordination theory proposed that metal ions have a primary valence (oxidation state) and a secondary valence (coordination number), which dictates the geometry of the complex. solubilityofthings.com

Early research focused on simple iron salts in water, leading to the understanding that metal ions in aqueous solutions exist as aqua complexes. wikipedia.org The study of iron(II) compounds, in particular, gained momentum with the recognition of their crucial roles in biological systems, such as in hemoglobin for oxygen transport. numberanalytics.com Over the decades, advancements in analytical techniques, such as spectrophotometry and X-ray crystallography, have allowed for a more detailed characterization of the structure and properties of iron(II) aqua complexes like tetraaqua-iron(II) chloride. cdnsciencepub.comacs.org

Significance of Iron(II) Coordination Chemistry in Aqueous Systems

The coordination chemistry of iron(II) in water is of immense importance across various scientific disciplines. In biological systems, iron(II) is a key component of many proteins and enzymes, where its ability to coordinate with different ligands and participate in redox reactions is essential for processes like oxygen transport and DNA synthesis. numberanalytics.com The stability and reactivity of these biological iron complexes are heavily influenced by their aqueous environment.

In environmental chemistry, the behavior of iron(II) aqua complexes impacts the transport and availability of iron in natural waters, which is a crucial nutrient for aquatic life. The solubility and speciation of iron(II) are governed by its coordination with water and other naturally occurring ligands.

Industrially, iron(II) chloride solutions are used in wastewater treatment as a coagulant and flocculating agent. wikipedia.orgchemimpex.com Its effectiveness in these applications depends on the coordination chemistry of the iron(II) ion in the aqueous medium, which leads to the formation of species that can remove impurities. chemimpex.com

Overview of Iron(II)-Ligand Interactions and Stability in Solution

In an aqueous solution, the iron(II) ion, Fe²⁺, is typically surrounded by six water molecules in an octahedral arrangement, forming the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺. docbrown.info When other ligands, such as chloride ions, are present, they can replace one or more of the coordinated water molecules. In the case of this compound, two water molecules are replaced by chloride ions.

The stability of iron(II) complexes in solution is described by their stability constants (or formation constants). These constants quantify the equilibrium between the free metal ion and the complex. The stability of an iron(II) complex is influenced by several factors, including:

The nature of the ligand: Ligands that form stronger bonds with the iron(II) ion will result in more stable complexes.

The chelate effect: Polydentate ligands (ligands that can bind to the metal ion through more than one donor atom) form more stable complexes than a series of corresponding monodentate ligands.

The pH of the solution: The pH can affect the protonation state of both the ligands and the aqua ligands, thereby influencing complex formation. nih.gov

Temperature: The stability of complexes is temperature-dependent. cdnsciencepub.com

Spectrophotometric studies have been used to determine the stability constants of various Fe(II)-chloride complexes in aqueous solutions at different temperatures and chloride concentrations. cdnsciencepub.com These studies show that as temperature and/or chloride concentration increase, there is a gradual shift from octahedral to tetrahedral coordination. cdnsciencepub.com

Scope of Current Academic Research on this compound

Current research on iron(II) aqua complexes, including this compound, is diverse and multifaceted. One area of focus is the development of new catalysts. Inspired by iron-dependent enzymes in nature, scientists are designing synthetic iron complexes for environmentally friendly oxidation catalysis. chemistryviews.org

Furthermore, there is ongoing research into the fundamental thermodynamics and kinetics of iron(II) complexation in aqueous solutions. cdnsciencepub.com This includes detailed studies on the stability of complexes with various ligands and the mechanisms of ligand exchange reactions. This fundamental knowledge is crucial for a wide range of applications, from understanding biological processes to optimizing industrial applications. numberanalytics.comwikipedia.org

特性

分子式 |

ClFeH8O4+ |

|---|---|

分子量 |

163.36 g/mol |

IUPAC名 |

iron(2+);chloride;tetrahydrate |

InChI |

InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |

InChIキー |

WTPDOLWWPWJHPI-UHFFFAOYSA-M |

正規SMILES |

O.O.O.O.[Cl-].[Fe+2] |

製品の起源 |

United States |

Synthesis and Preparation Methodologies

Direct Synthesis Routes for Tetraaqua-Iron(II) Chloride Complexes

The most straightforward method for preparing hydrated iron(II) chloride, including the tetrahydrate form, involves the direct reaction of metallic iron with hydrochloric acid. wikipedia.orginstructables.comquora.comdocbrown.info This reaction produces hydrogen gas and a solution of iron(II) chloride. quora.comdocbrown.info

Reaction: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g) quora.com

To obtain the solid this compound, the resulting solution is typically concentrated by evaporation and then cooled to induce crystallization. google.com This process is often carried out under conditions that minimize oxidation of the iron(II) ion to iron(III), which can occur in the presence of atmospheric oxygen. instructables.com Industrial processes often utilize "spent acid" or "pickle liquor" from steel treatment, which are solutions of hydrochloric acid containing dissolved iron. wikipedia.orgquora.com

A patent describes a method involving the dissolution of iron filings or sheets in a hydrochloric acid solution. The solution is then concentrated under reduced pressure at a temperature of 70-110°C and a pH of less than 1 until a specific gravity of 1.30-1.80 g/cm³ is reached and no Fe³⁺ is detectable. Subsequent cooling and stirring lead to the crystallization of sand-like ferrous chloride tetrahydrate. google.com

Ligand Substitution Pathways Leading to Tetraaqua-Iron(II) Species

In aqueous solutions, iron(II) ions exist as the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. docbrown.infoscience-revision.co.uk The formation of this compound can be viewed as a ligand substitution reaction where two water ligands in the hexaaqua complex are replaced by chloride ions. This equilibrium is influenced by the concentration of chloride ions in the solution.

[Fe(H₂O)₆]²⁺(aq) + 2Cl⁻(aq) ⇌ Fe(H₂O)₄Cl₂ + 2H₂O(l)

The addition of a source of chloride ions, such as concentrated hydrochloric acid, to a solution containing hexaaquairon(II) ions can shift the equilibrium towards the formation of the less aquated chloro-complexes. science-revision.co.ukmrcolechemistry.co.uk The crystallization of the tetrahydrate, FeCl₂·4H₂O, from such solutions is a common laboratory and commercial preparation method. wikipedia.org The dihydrate form, FeCl₂(H₂O)₂, can be crystallized from concentrated hydrochloric acid. wikipedia.org

The stability and kinetics of ligand substitution are crucial. For instance, the substitution of aqua ligands in a hexaaqua iron(2+) complex by bipyridyl ligands has been studied, showing stepwise replacement. libretexts.org While not directly forming this compound, this illustrates the principles of ligand substitution in iron(II) coordination chemistry.

This compound can also be prepared by the reduction of iron(III) chloride in an aqueous environment. Various reducing agents can be employed for this purpose. A common laboratory and industrial practice involves the comproportionation reaction between iron(III) chloride and iron powder. wikipedia.orgwikipedia.org

2FeCl₃(aq) + Fe(s) → 3FeCl₂(aq)

This reaction is an efficient way to produce iron(II) chloride solutions from which the tetrahydrate can be crystallized. Other reducing agents can also be used. For example, some Schiff base ligands have been shown to reduce Fe(III) to Fe(II) during the complexation reaction, although this typically leads to the formation of a complex with the Schiff base ligand itself, not this compound. sapub.org Photochemical reduction of iron(III) ions in the presence of species like oxalate (B1200264) can also generate iron(II) ions. scribd.com

The nature of the solvent system plays a pivotal role in determining the composition of the coordination sphere around the iron(II) ion. The presence of co-solvents can influence the stability and formation of different solvated species. researchgate.netwikipedia.orgresearchgate.net

For example, the presence of acetonitrile (B52724) in the coordination sphere of an iron complex can shift its redox potential. researchgate.net While water is the primary ligand in the formation of this compound, the use of other solvents can lead to different solvated complexes. For instance, reacting iron with hydrochloric acid in methanol (B129727) produces a methanol solvate, which can then be heated to yield anhydrous FeCl₂. wikipedia.org

The second coordination sphere, which includes solvent molecules and ions that are not directly bonded to the metal center but interact through forces like hydrogen bonding, can also influence the properties of the complex. wikipedia.orgnih.gov The choice of solvent can affect crystal packing and the stability of the resulting solid-state structure. mdpi.com

Control of Stoichiometry and Isomer Formation in Synthetic Procedures

The stoichiometry of the final hydrated iron(II) chloride product (e.g., dihydrate vs. tetrahydrate) is primarily controlled by the concentration of the aqueous solution and the crystallization conditions. The tetrahydrate, FeCl₂·4H₂O, is the form most commonly crystallized from aqueous solutions under standard conditions. wikipedia.orgwhy.gr

To obtain the dihydrate, FeCl₂(H₂O)₂, crystallization from highly concentrated hydrochloric acid is necessary. wikipedia.org Anhydrous iron(II) chloride is typically prepared by dehydrating the hydrates under vacuum at elevated temperatures or through non-aqueous routes. wikipedia.orggoogle.com

For the trans-isomer of tetraaqua-dichloro-iron(II), which is the structure found in the solid state of FeCl₂·4H₂O, its formation is a result of the crystallization process from an aqueous solution of iron(II) chloride. The specific geometric arrangement is dictated by the coordination preferences of the Fe²⁺ ion and the packing forces within the crystal lattice.

| Hydrate | Formula | Preparation Conditions |

| Tetrahydrate | FeCl₂·4H₂O | Crystallization from aqueous solution. wikipedia.orgwhy.gr |

| Dihydrate | FeCl₂·2H₂O | Crystallization from concentrated HCl. wikipedia.org |

| Anhydrous | FeCl₂ | Dehydration of hydrates under vacuum. wikipedia.orggoogle.com |

Purification and Isolation Techniques for Crystalline Forms

The primary method for purifying solid compounds like this compound is recrystallization. youtube.com This technique involves dissolving the impure solid in a suitable solvent (in this case, typically water or a dilute HCl solution) at an elevated temperature to create a saturated or near-saturated solution. youtube.comscribd.com

Any insoluble impurities can be removed by hot filtration. youtube.comscribd.com As the filtrate cools, the solubility of the desired compound decreases, leading to the formation of purer crystals, while the majority of the soluble impurities remain in the mother liquor. youtube.com Slow cooling generally promotes the growth of larger, higher-purity crystals. youtube.comscribd.com

After crystallization, the crystals are isolated from the remaining solution by filtration. The isolated crystals are then washed with a small amount of a cold solvent to remove any adhering mother liquor containing impurities. youtube.com Finally, the purified crystals are dried. For hydrated salts like this compound, drying conditions must be carefully controlled to prevent the loss of waters of hydration. A patent describes drying with a centrifuge followed by vacuum baking to obtain the tetrahydrate. google.com

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis of Tetraaqua-Iron(II) Chloride Complexes

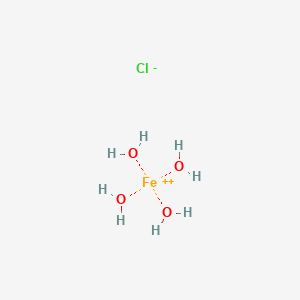

In its solid state, the compound exists as iron(II) chloride tetrahydrate (FeCl₂·4H₂O), which has a crystal structure consisting of discrete trans-[Fe(H₂O)₄Cl₂] octahedral units. Spectroscopic analysis provides data that corroborates this structure and details the nature of the iron center and its coordination environment.

Infrared (IR) spectroscopy is a fundamental tool for probing the vibrational modes of molecules, including the ligands coordinated to a metal center. For this compound, IR spectra reveal characteristic bands associated with the coordinated water molecules and the iron-ligand bonds.

The vibrations of the coordinated water molecules are particularly informative. libretexts.org Compared to free water, the O-H stretching frequencies in the complex are shifted, typically to lower wavenumbers (in the 3700–3000 cm⁻¹ region), due to the coordination to the iron(II) cation which weakens the O-H bond. researchgate.net Additionally, new vibrational modes, which are absent in free water, appear for the coordinated water ligands. These include rocking, wagging, and twisting modes, which arise because the coordination restricts the rotational freedom of the water molecule. libretexts.org The H-O-H bending vibration (scissoring mode) is also observed, typically around 1600-1630 cm⁻¹. researchgate.net

The far-infrared region of the spectrum contains information about the vibrations of the Fe-O and Fe-Cl bonds, which are heavier and have lower force constants. These bands provide direct evidence of the coordination of water and chloride to the iron center.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(O-H) | 3700 - 3000 | O-H stretching of coordinated water |

| δ(H-O-H) | 1630 - 1600 | H-O-H bending (scissoring) of coordinated water |

| ρr(H₂O) | 900 - 700 | Rocking mode of coordinated water |

| ν(Fe-O) | 600 - 400 | Iron-oxygen stretching |

| ν(Fe-Cl) | ~280 | Iron-chlorine stretching |

Table 1: Typical Infrared vibrational frequencies for aqua-chloro iron(II) complexes. Data compiled from multiple sources discussing coordinated water and metal-halide vibrations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy on paramagnetic complexes like this compound presents unique challenges and opportunities. The high-spin iron(II) center (d⁶, S=2) causes large paramagnetic shifts and significant line broadening of the NMR signals of nearby nuclei. illinois.edursc.org

The ¹H NMR spectrum would not show the sharp signals typical of diamagnetic compounds. Instead, the protons of the coordinated water molecules would exhibit resonances that are shifted far outside the typical 0-10 ppm range. nih.gov These paramagnetically shifted resonances can span a very wide range, sometimes from over +100 ppm to -100 ppm or more. scispace.com The magnitude of this isotropic shift has two components: the contact (or scalar) shift, resulting from the transfer of unpaired electron spin density to the ligand nucleus, and the pseudocontact (or dipolar) shift, which arises from the magnetic anisotropy of the complex.

Although challenging to acquire, these spectra are highly sensitive to the geometric and electronic structure of the complex. rsc.org The observation of a single, broad, paramagnetically shifted resonance for the aqua ligands would be consistent with the four water molecules being chemically equivalent on the NMR timescale. The exchange of coordinated water molecules with bulk solvent water can also be studied, often using ¹⁷O NMR, providing insights into ligand exchange kinetics. bohrium.com

| Nucleus | System | Typical Chemical Shift (δ) Range (ppm) | Key Information |

| ¹H | Coordinated H₂O in high-spin Fe(II) complexes | -100 to +150 | Confirms paramagnetic nature; provides structural and electronic information. nih.govscispace.com |

| ¹⁷O | Coordinated H₂O in high-spin Fe(II) complexes | Very broad, large shifts | Used to study water exchange rates with the bulk solvent. bohrium.com |

Table 2: Representative ¹H NMR shift ranges for ligands coordinated to high-spin Fe(II) centers. Specific values are highly dependent on the exact ligand environment and temperature.

⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful technique for determining the oxidation state, spin state, and coordination environment of iron. For this compound (FeCl₂·4H₂O), the spectrum provides unambiguous confirmation of a high-spin ferrous (Fe²⁺) state. nih.govresearchgate.net

The spectrum at room temperature typically consists of a single, well-defined quadrupole doublet. nih.gov The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus, which is influenced by the oxidation and spin state. For FeCl₂·4H₂O, the isomer shift is approximately 1.21 mm·s⁻¹, a value characteristic of high-spin Fe(II) in an octahedral oxygen/chlorine coordination environment. nih.govresearchgate.net

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient (EFG) at the nucleus. High-spin Fe(II) (d⁶) has an asymmetric d-electron distribution, which creates a large EFG, resulting in a significant quadrupole splitting. For FeCl₂·4H₂O, the reported ΔE_Q is approximately 2.98 mm·s⁻¹. nih.govresearchgate.net

The presence of a single doublet confirms that all iron atoms in the crystal lattice are in an equivalent environment, which is consistent with the known crystal structure containing identical trans-[Fe(H₂O)₄Cl₂] units. nih.gov

| Compound | Temperature (K) | Isomer Shift (δ) (mm·s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm·s⁻¹) | Inferred Iron State |

| FeCl₂·4H₂O | 298 | 1.21 | 2.98 | High-spin Fe(II) |

Table 3: Experimental Mössbauer parameters for iron(II) chloride tetrahydrate. nih.govresearchgate.net

The UV-Visible absorption spectrum of a high-spin d⁶ complex like this compound is characterized by weak d-d electronic transitions. According to crystal field theory, in an octahedral field, the five d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. For a high-spin d⁶ ion, there is a single spin-allowed transition: ⁵T₂g → ⁵E_g. dalalinstitute.comsydney.edu.au

For the closely related hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, this transition appears as a single, broad, and weak absorption band in the near-infrared (NIR) region, typically centered around 1000 nm (~10,000 cm⁻¹). dalalinstitute.com The low intensity is because the transition is Laporte-forbidden (it does not involve a change in parity, g → g).

In this compound, the replacement of two water ligands with two chloride ligands lowers the symmetry from perfect octahedral (O_h) to D₄h for the trans isomer. This change in the ligand field environment causes the ⁵E_g and ⁵T₂g levels to split further, which may result in a more complex absorption profile, although it is often observed as a single broad band with a slight shift in energy compared to the hexaaqua complex. The presence of chloride ligands, which are weaker field ligands than water, would be expected to shift the absorption to slightly lower energy (longer wavelength). More intense charge-transfer bands are typically observed in the ultraviolet region. researchgate.net

| Complex | Electronic Transition | Approximate Absorption Maximum (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| [Fe(H₂O)₆]²⁺ | ⁵T₂g → ⁵E_g | ~980 - 1040 | 1 - 2 |

| [Fe(H₂O)₄Cl₂] | ⁵T₂g → ⁵E_g (or split levels) | ~1000 - 1100 | ~1 - 5 |

Table 4: Typical UV-Vis-NIR absorption data for high-spin octahedral Fe(II) aqua complexes. The data for [Fe(H₂O)₄Cl₂] is an estimation based on the principles of ligand field theory and data for analogous complexes. dalalinstitute.comresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that probes species with unpaired electrons. High-spin Fe(II) is a d⁶ ion with a total electron spin S=2. As a non-Kramers ion (an ion with an even number of unpaired electrons), it is often "EPR-silent" when using standard X-band (~9.5 GHz) spectrometers. researchgate.netnih.gov This is because the zero-field splitting (ZFS) of the S=2 spin manifold is typically large, meaning the energy gaps between the spin sublevels (m_s = 0, ±1, ±2) are much larger than the microwave energy provided by a standard spectrometer.

However, transitions can be observed using high-frequency and high-field EPR (HFEPR). nih.gov The spectra are analyzed using a spin Hamiltonian that includes the zero-field splitting parameters D (axial) and E (rhombic). These parameters provide detailed information about the electronic structure and the symmetry of the ligand field around the iron ion. For high-spin Fe(II) complexes, D values can range widely, often between -20 and +20 cm⁻¹. For the closely related [Fe(H₂O)₆]²⁺ complex, HFEPR studies have determined D to be around +11 to +15 cm⁻¹, depending on the counter-ion. nih.gov

| Complex | Spin State (S) | D (cm⁻¹) | E/D | Method |

| Fe(H₂O)₆₂ | 2 | 11.2 | 0.063 | HFEPR |

| Fe(H₂O)₆₂(SO₄)₂ | 2 | 14.94 | 0.253 | HFEPR |

| Other pseudo-octahedral Fe(II) | 2 | +8 to +13 | 0.02 - 0.25 | HFEPR |

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, the selection rules are different; Raman activity requires a change in the polarizability of the molecule during a vibration. For a centrosymmetric molecule like trans-[Fe(H₂O)₄Cl₂] (D₄h symmetry), the rule of mutual exclusion applies: vibrations that are IR active are Raman inactive, and vice versa. This makes Raman and IR spectroscopy complementary techniques.

Symmetric stretching vibrations, such as the symmetric Fe-O and Fe-Cl stretches, are typically strong in the Raman spectrum. Studies of aqueous solutions of iron(II) chloride are particularly insightful for understanding solution speciation. In such solutions, a mixture of aqua-chloro complexes can exist, such as [Fe(H₂O)₆]²⁺, [Fe(H₂O)₅Cl]⁺, and [Fe(H₂O)₄Cl₂]. Raman spectroscopy has identified a broad band at approximately 280 cm⁻¹ in ferrous chloride solutions, which is attributed to the Fe(II)-Cl stretching vibrations of various octahedral chloro-aqua species. researchgate.netrsc.org The position and intensity of this band can provide information on the predominant species present in solution under different conditions of temperature and chloride concentration.

| Species/Vibration | Approximate Raman Shift (cm⁻¹) | Assignment |

| Fe(II)-Cl species in aqueous solution | ~280 | Symmetric Fe-Cl stretch in [FeClₓ(H₂O)₆₋ₓ]²⁻ˣ complexes |

| Fe(II)-O species in aqueous solution | ~380 - 400 | Symmetric Fe-O stretch in [Fe(H₂O)₆]²⁺ |

Table 6: Key Raman bands for iron(II) species in aqueous chloride solutions. researchgate.net

Coordination Chemistry and Ligand Exchange Processes

Ligand Field Theory and Electronic Structure of Iron(II) Aqua Complexes

The electronic properties of the [Fe(H₂O)₆]²⁺ ion, the predominant species of tetraaqua-iron(II) chloride in aqueous solution, can be effectively described by Ligand Field Theory (LFT), an extension of crystal field theory that incorporates aspects of molecular orbital theory. The central Fe²⁺ ion has a d⁶ electron configuration. In the gaseous state, the five d-orbitals are degenerate. However, when surrounded by six water ligands in an octahedral arrangement, this degeneracy is lifted.

The six lone pairs of electrons from the water ligands create an electrostatic field that repels the d-electrons of the iron center. This repulsion is not uniform across all d-orbitals. The d_z² and d_x²-y² orbitals, which form the e_g set, point directly towards the ligands and are destabilized to a greater extent. The d_xy, d_xz, and d_yz orbitals, forming the t₂g set, are oriented between the ligand axes and are destabilized to a lesser degree. The energy separation between these two sets of orbitals is denoted as Δ_o (the octahedral ligand field splitting energy).

For the [Fe(H₂O)₆]²⁺ complex, water is a relatively weak-field ligand, resulting in a small Δ_o. Consequently, the energy required to pair electrons in the lower-energy t₂g orbitals is greater than the energy needed to promote them to the higher-energy e_g orbitals. This leads to a high-spin d⁶ configuration, where the electrons are arranged to maximize spin multiplicity. The resulting electronic configuration is (t₂g)⁴(e_g)². This high-spin state is characterized by the presence of four unpaired electrons, rendering the complex paramagnetic.

The ligand field stabilization energy (LFSE) for a high-spin d⁶ octahedral complex is calculated as: LFSE = (4 × -0.4Δ_o) + (2 × +0.6Δ_o) = -1.6Δ_o + 1.2Δ_o = -0.4Δ_o

This relatively low LFSE contributes to the kinetic lability of the complex, as the energetic penalty for distorting the octahedral geometry during a substitution reaction is not excessively high.

Substitution Reactions and Ligand Exchange Kinetics

Ligand substitution reactions in octahedral complexes like [Fe(H₂O)₆]²⁺ are fundamental processes where one or more of the coordinated water molecules are replaced by other ligands. These reactions are crucial for the formation of various iron(II) compounds in solution. The kinetics of these exchanges provide insight into the underlying reaction mechanisms.

Ligand substitution reactions in octahedral complexes are generally understood to proceed via a spectrum of mechanisms bounded by two extremes: the associative (A) and dissociative (D) pathways. An intermediate mechanism, known as the interchange (I) mechanism, is often invoked and can have either associative (Iₐ) or dissociative (I_d) character.

Dissociative (D) Mechanism: This is a two-step process where the rate-determining step is the cleavage of the bond between the metal and the leaving ligand (L), forming a coordinatively unsaturated intermediate (e.g., a five-coordinate square pyramidal or trigonal bipyramidal species). This intermediate then rapidly reacts with the incoming ligand (Y). [Fe(H₂O)₆]²⁺ ⇌ [Fe(H₂O)₅]²⁺ + H₂O (slow) [Fe(H₂O)₅]²⁺ + Y⁻ ⇌ [Fe(H₂O)₅Y]⁺ (fast)

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordination intermediate (e.g., a seven-coordinate species). The departure of the leaving group then occurs from this intermediate. [Fe(H₂O)₆]²⁺ + Y⁻ ⇌ [Fe(H₂O)₆Y]⁺ (slow) [Fe(H₂O)₆Y]⁺ ⇌ [Fe(H₂O)₅Y]⁺ + H₂O (fast)

For the [Fe(H₂O)₆]²⁺ ion, experimental evidence strongly points towards a dissociative interchange (I_d) mechanism for water exchange and the substitution by many other ligands. In this mechanism, the bond to the leaving water molecule is significantly stretched in the transition state, but a discrete five-coordinate intermediate is not fully formed before the incoming ligand begins to interact.

The kinetics of the fundamental water exchange reaction for the [Fe(H₂O)₆]²⁺ ion have been studied in detail, providing a baseline for understanding other substitution reactions. The activation parameters for this process offer strong evidence for the proposed dissociative mechanism.

| Parameter | Value | Significance for Mechanism |

|---|---|---|

| Rate Constant (kex) at 25 °C | 4.4 x 106 s-1 | Indicates a very rapid (labile) exchange process. |

| Activation Enthalpy (ΔH‡) | 37.1 ± 0.5 kJ mol-1 | A moderate energy barrier, consistent with a labile complex. |

| Activation Entropy (ΔS‡) | -3 ± 2 J K-1 mol-1 | A slightly negative value suggests some ordering in the transition state, but it is close to zero. |

| Activation Volume (ΔV‡) | +3.8 to +6.1 cm3 mol-1 | A positive value is a strong indicator of a dissociative mechanism, as the transition state is expanded due to bond breaking. wordpress.comuni-muenchen.de |

The positive activation volume (ΔV‡) is particularly compelling evidence for a dissociative pathway, as it signifies an expansion in volume as the complex moves towards the transition state, which is characteristic of bond-breaking being the dominant process. wordpress.com

The observed second-order rate constant (k_obs) can be related to the outer-sphere association constant (K_os) and the first-order rate constant for the interchange step (k_i) by the equation: k_obs = K_os * k_i

| Incoming Ligand (Y) | Overall Rate Constant (kf) (M-1s-1) | Outer-Sphere Association Constant (Kos) (M-1) | Interchange Rate Constant (ki) (s-1) |

|---|---|---|---|

| Cl- | ~1 x 106 | ~0.2 | ~5 x 106 |

| SCN- | 1.2 x 105 | ~0.2 | ~6 x 105 |

| HF | 2.6 x 103 | ~0.1 | ~2.6 x 104 |

| NO | 1.42 x 106 | - | - |

Data is illustrative and compiled from various sources. Exact values can vary with experimental conditions.

As seen in the table, the interchange rate constant (k_i) remains relatively constant and close to the water exchange rate, supporting the I_d mechanism. The leaving group also has a significant effect; ligands that form weaker bonds with the Fe²⁺ center will be replaced more readily.

Formation of Mixed-Ligand Tetraaqua-Iron(II) Complexes

For example, the reaction with a generic monodentate ligand L would proceed as: [Fe(H₂O)₆]²⁺ + L ⇌ [Fe(H₂O)₅L]²⁺ + H₂O (K₁) [Fe(H₂O)₅L]²⁺ + L ⇌ [Fe(H₂O)₄L₂]²⁺ + H₂O (K₂)

The values of these formation constants depend significantly on the nature of the ligand L.

| Ligand (L) | log K1 | log K2 | log β2 |

|---|---|---|---|

| Cl- | 0.4 | -0.5 | -0.1 |

| SCN- | 1.31 | - | - |

| Acetate (B1210297) (CH3COO-) | 1.6 | - | - |

| Ethylenediamine (B42938) (en) (bidentate) | log β1 = 4.28 | log β2 = 7.55 |

Values are approximate and depend on ionic strength and temperature.

The data illustrates that anionic ligands like chloride and acetate form relatively weak complexes, while chelating ligands like ethylenediamine form significantly more stable complexes due to the chelate effect.

Supramolecular Interactions in Crystal Lattices

In the solid state, tetraaqua-iron(II) complexes, such as the neutral trans-[Fe(H₂O)₄Cl₂] molecule found in the crystal lattice of iron(II) chloride tetrahydrate (FeCl₂·4H₂O), are organized into extended supramolecular architectures. testbook.com These structures are primarily governed by a network of hydrogen bonds.

The coordinated water molecules are excellent hydrogen bond donors, while the chloride ligands and oxygen atoms of adjacent water molecules act as hydrogen bond acceptors. This leads to the formation of a robust, three-dimensional network that holds the individual complex units together in the crystal lattice.

In the crystal structure of trans-[Fe(H₂O)₄Cl₂], each complex unit is linked to its neighbors through O-H···Cl hydrogen bonds. The hydrogen atoms of the aqua ligands form strong hydrogen bonds with the chloride ions of adjacent complexes. Furthermore, O-H···O hydrogen bonds can exist between the aqua ligands of neighboring units, further stabilizing the crystal packing.

| Donor-H···Acceptor | Typical Distance (Å) | Interaction Type |

|---|---|---|

| O-H···Cl | 3.1 - 3.3 | Inter-complex hydrogen bond |

| O-H···O | 2.7 - 2.9 | Inter-complex hydrogen bond (if present) |

These supramolecular interactions are critical in determining the physical properties of the solid material, including its stability, solubility, and crystal morphology. In more complex systems involving organic co-ligands, π-π stacking interactions between aromatic rings can also play a significant role in the crystal engineering of tetraaqua-iron(II) species. sydney.edu.au

Hydrogen Bonding Networks

In the crystal structure of this compound, hydrogen bonding is a dominant intermolecular force that creates a robust, three-dimensional network. The four coordinated aqua ligands are potent hydrogen bond donors, while the chloride ligands serve as effective hydrogen bond acceptors.

The primary hydrogen bonding interaction is of the O–H···Cl type. Each aqua ligand can donate two hydrogen atoms, and these form linkages with the chloride ligands of adjacent [Fe(H₂O)₄Cl₂] complexes. This extensive network of hydrogen bonds is responsible for linking the individual coordination complexes, thereby stabilizing the crystal lattice. In aqueous solutions, intramolecular hydrogen bonds may also form between the hydrogen atoms of basal water molecules and an apical chlorine atom in species like [FeCl(H₂O)₅]⁺. nih.gov

| D–H···A Interaction | D–H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D–H···A Angle (°) |

|---|---|---|---|---|

| O–H···Cl | 0.95 - 0.99 | 2.10 - 2.30 | 3.05 - 3.29 | 160 - 175 |

Note: Data represents typical ranges for such interactions in related transition metal aqua-chloride complexes as specific crystallographic data for bond lengths and angles in this compound can vary slightly between different structural determinations.

Hirshfeld Surface Analysis for Intermolecular Forces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For this compound, this analysis highlights the prevalence of hydrogen bonding.

The Hirshfeld surface mapped over dnorm would show intense red spots corresponding to the short O–H···Cl contacts, indicating strong hydrogen bonds. mdpi.com A two-dimensional fingerprint plot, which is a histogram of the internal (di) and external (de) distances from the surface to the nearest atoms, provides a quantitative breakdown of these interactions.

| Contact Type | Approximate Contribution (%) | Interaction Type |

|---|---|---|

| H···Cl / Cl···H | 40 - 50% | Hydrogen Bonding |

| H···H | 30 - 40% | Van der Waals Forces |

| H···O / O···H | 5 - 15% | Hydrogen Bonding |

Note: The percentages are representative of typical values found in similar hydrated transition metal halide structures and serve to illustrate the relative importance of different intermolecular forces.

Solution Phase Behavior and Speciation Studies

Speciation at Interfaces (e.g., Air-Aqueous Interface)

The chemical nature of iron(II) species at the air-aqueous interface differs from that in the bulk solution. While various aqua-chloro complexes exist in solution, surface-specific spectroscopic studies indicate a preferential adsorption of certain species at the interface. Research employing techniques such as second harmonic generation (SHG) has provided insight into the interfacial distribution of these ions. ohiolink.eduproquest.comosu.edu

Studies on acidified iron(II) chloride solutions have shown that the monochloro complex, [FeCl(H₂O)₅]⁺, is the predominant iron(II) species at the air-aqueous interface. ohiolink.eduosu.edu Spectroscopic measurements suggest that the formation of species with a higher chloride-to-iron ratio, such as [FeCl₂(H₂O)₄], is not favored at the solution's surface. proquest.comosu.edu This indicates a distinct interfacial speciation driven by the energetics of adsorption, where the less-substituted chloro complex has a higher propensity for the interface compared to more highly substituted or fully hydrated iron(II) ions.

The adsorption behavior of iron(II) chloro species at the air-aqueous interface can be described by established adsorption isotherm models. These models provide a framework for understanding the relationship between the concentration of a species in the bulk solution and its density at the surface.

Langmuir Adsorption Model

The Langmuir model is the simplest model for describing adsorption and is based on several key assumptions:

Adsorption occurs at specific, localized sites on the surface.

Each site can hold only one molecule (monolayer coverage).

All sites are energetically equivalent.

There are no interactions between adsorbed molecules on adjacent sites.

Frumkin-Fowler-Guggenheim (FFG) Model

The Frumkin-Fowler-Guggenheim (FFG) model is a more advanced isotherm that accounts for lateral interactions between adsorbed molecules, a factor ignored by the Langmuir model. researchgate.net These interactions can be either attractive or repulsive and can significantly influence the adsorption process.

While the adsorption of the iron(II) species [FeCl(H₂O)₅]⁺ is well-described by the Langmuir model, the FFG model has been shown to be more suitable for other related ions under different conditions. For instance, at higher concentrations, the adsorption of certain iron(III) chloro complexes, such as [FeCl₃(H₂O)₃], deviates from the Langmuir model and shows trends that are better fitted by the FFG model. ohiolink.eduosu.edu This highlights the specificity of interfacial behavior and the importance of selecting the appropriate model to describe the distinct interactions of different ionic species at the air-aqueous interface.

Interactive Data Tables

Table 1: Comparison of Adsorption Models

| Feature | Langmuir Model | Frumkin-Fowler-Guggenheim (FFG) Model |

|---|---|---|

| Lateral Interactions | Assumes no interactions between adsorbed molecules. | Accounts for lateral interactions (attractive or repulsive). |

| Surface Sites | Assumes all adsorption sites are energetically equivalent. | Assumes all adsorption sites are energetically equivalent. |

| Adsorption Layer | Describes monolayer adsorption. | Describes monolayer adsorption. |

| Applicability to Iron(II) | Fits the adsorption behavior of [FeCl(H₂O)₅]⁺ at the air-aqueous interface. ohiolink.eduosu.edu | Not the best fit for [FeCl(H₂O)₅]⁺; more applicable to some iron(III) species. ohiolink.edu |

Table 2: Research Findings on Interfacial Speciation of Iron(II) Chloride

| Aspect | Finding | Technique | Reference |

|---|---|---|---|

| Predominant Interfacial Species | [FeCl(H₂O)₅]⁺ | Second Harmonic Generation (SHG) Spectroscopy | ohiolink.eduproquest.comosu.edu |

| Unlikely Interfacial Species | Higher Cl:Fe species, e.g., [FeCl₂(H₂O)₄] | Second Harmonic Generation (SHG) Spectroscopy | proquest.comosu.edu |

| Applicable Adsorption Model | Langmuir Adsorption Model | Second Harmonic Generation (SHG) Spectroscopy | ohiolink.eduosu.edu |

Reaction Mechanisms and Chemical Kinetics

Oxidation Kinetics of Iron(II) in Aqueous Chloride Solutions

The oxidation of ferrous iron (Fe(II)) to ferric iron (Fe(III)) in aqueous chloride solutions is a fundamental process in hydrometallurgy and environmental chemistry. saimm.co.za The kinetics of this reaction are complex and influenced by a multitude of factors.

Role of Oxygen and Other Oxidizing Agents

Other oxidizing agents, such as chlorine dioxide (ClO₂), also readily oxidize Fe(II). The mechanism for ClO₂ involves the rapid reduction of chlorine dioxide to chlorite (B76162) ion, which then reacts with additional Fe(II) to yield the final products. researchgate.net

Reaction Order Determination with Respect to Reactants

There is considerable variation in the reported reaction order for the oxidation of Fe(II) in chloride solutions, largely due to differing experimental conditions such as pH, ionic strength, and reactant concentrations. saimm.co.za

With respect to Iron(II): The reaction order with respect to the Fe(II) concentration has been reported as both first and second order. Some studies have found the reaction to be first order with respect to the Fe(II) concentration, particularly at pH values greater than 3.0. saimm.co.za Other investigations, especially in acidic chloride media, have determined the reaction to be second order with respect to the iron(II) concentration. saimm.co.za For instance, in perchloric acid, the reaction is found to be second order in Fe(II). saimm.co.za

With respect to Oxygen: There is a general consensus that the reaction is first order with respect to the concentration of dissolved oxygen. saimm.co.za

However, in seawater, the dependence on hydroxide (B78521) concentration can vary from second-order to first-order, or even become independent of pOH, depending on the specific pOH range. vliz.be

| Reactant | Reported Reaction Order | Conditions/Notes |

|---|---|---|

| Iron(II) [Fe(II)] | First Order | Observed in various studies, particularly at pH > 3.0 saimm.co.za |

| Iron(II) [Fe(II)] | Second Order | Reported in chloride media and perchloric acid solutions saimm.co.za |

| Oxygen [O₂] | First Order | Generally accepted across multiple studies saimm.co.zavliz.be |

Effects of pH and Anion/Cation Concentrations

The rate of Fe(II) oxidation is highly sensitive to the chemical environment, particularly pH and the concentration of various ions.

Effect of Anions: Anions can either inhibit or catalyze the oxidation of Fe(II). The presence of chloride ions (Cl⁻) has been shown to increase the oxidation rate, which is attributed to the formation of more reactive iron(II)-chloride complexes. saimm.co.za However, other studies suggest that the formation of FeCl⁺ can lead to a slower rate of oxidation compared to hydroxo complexes. researchgate.net The effect of various anions on the oxidation rate at constant ionic strength has been observed to follow the order: HCO₃⁻ > Br⁻ > ClO₄⁻ > Cl⁻ > NO₃⁻ > SO₄²⁻ > B(OH)₄⁻. researchgate.net This order is linked to the strength of the interactions between these anions and the Fe²⁺ ion. researchgate.net Silicate, in particular, has been shown to have a significant accelerating effect on the Fe(II) oxidation rate in seawater. nih.gov

Effect of Cations: Certain cations can catalyze the reaction. For instance, the addition of cupric ions (Cu²⁺) has been found to catalyze the oxidation of Fe(II). saimm.co.za

| Factor | Effect on Oxidation Rate | Reason/Mechanism |

|---|---|---|

| Increasing pH | Increases | Formation of more reactive hydroxo complexes (Fe(OH)⁺, Fe(OH)₂) nih.govresearchgate.net |

| Chloride Ions (Cl⁻) | Increases (generally) | Formation of more reactive Fe(II)-chloride complexes saimm.co.za |

| Sulfate Ions (SO₄²⁻) | Decreases | Strong interaction with Fe²⁺ forms less reactive complexes researchgate.net |

| Cupric Ions (Cu²⁺) | Increases (Catalysis) | Catalytic effect on the oxidation process saimm.co.za |

| Silicate Ions | Increases | Formation of reactive FeH₃SiO₄⁺ species nih.gov |

Proposed Mechanistic Schemes (e.g., Haber-Weiss mechanism)

Several mechanistic schemes have been proposed to describe the oxidation of Fe(II). A reaction mechanism based on a modified Haber-Weiss mechanism is often invoked. saimm.co.za The iron-catalyzed Haber-Weiss reaction generates highly reactive hydroxyl radicals (·OH) from hydrogen peroxide (H₂O₂) and superoxide (B77818) (·O₂⁻). researchgate.net

The classical steps involved are:

Initiation: Fe²⁺ + O₂ → Fe³⁺ + ·O₂⁻

Propagation: Fe²⁺ + ·O₂⁻ + 2H⁺ → Fe³⁺ + H₂O₂

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + ·OH + OH⁻

Further Oxidation: Fe²⁺ + ·OH → Fe³⁺ + OH⁻

Mechanistic Investigations of Fe(II)-Mediated Organic Reactions

Iron(II) complexes are effective catalysts for a variety of organic transformations, including C-H activation and oxidation reactions. Elucidating the mechanisms of these reactions is crucial for catalyst development and optimization, and it relies heavily on the identification of transient intermediates. researchgate.netacs.org

In Situ Monitoring Techniques for Intermediate Identification

The transient and often air-sensitive nature of reactive intermediates in Fe(II)-mediated organic reactions necessitates the use of advanced in situ monitoring techniques. These methods allow for the direct observation of species under catalytically relevant conditions.

Key techniques employed include:

Mössbauer Spectroscopy: Freeze-trapped ⁵⁷Fe Mössbauer spectroscopy is a powerful tool for determining the oxidation state and coordination environment of iron centers in frozen-solution samples extracted during a reaction. It has been instrumental in identifying iron(II) complexes, including cyclometalated iron(II) intermediates, as the major species present under catalytic conditions for reactions like C-H activation. researchgate.netacs.org This technique was crucial in demonstrating that an iron(II) intermediate, rather than iron(III), is involved in the C-H bond activation step. researchgate.net

Spectroscopic Methods (NMR, EPR, IR):

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information about diamagnetic intermediates and reaction products over time.

Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect and characterize paramagnetic species, such as iron complexes in odd oxidation states (e.g., Fe(I) or Fe(III)) or radical intermediates. rsc.org

Infrared (IR) spectroscopy is particularly useful for monitoring changes in functional groups, for example, the stretching frequencies of CO ligands in carbonylation reactions, allowing for the tracking of migratory insertion steps. rsc.org

X-ray Crystallography: Single-crystal X-ray crystallography provides definitive structural characterization of isolable intermediates. While not an in situ technique for solution-phase reactions, it offers precise molecular structures of key species that can be trapped or synthesized independently, providing crucial benchmarks for mechanistic proposals. acs.orgrsc.org

These techniques, often used in combination, have enabled the detailed mechanistic investigation of complex reactions. For instance, in the Fe(II)-mediated scission and homologation of carbon monoxide, in situ IR, NMR, EPR, and Mössbauer spectroscopy, along with X-ray crystallography of isolated species, allowed for the identification of a series of proposed intermediates, including iron carbene and ketene (B1206846) complexes. rsc.org

Catalytic Roles in Specific Organic Transformations (e.g., Allylic Hydroxyamination, Olefin Metathesis)

Tetraaqua-Iron(II) chloride, as a precursor to catalytically active iron(II) species, demonstrates utility and potential in specialized organic reactions. Its involvement is particularly noted in C-N bond formation and has been explored in the challenging field of olefin metathesis.

Allylic Hydroxyamination:

Iron(II) chloride, in conjunction with other iron salts, has been shown to promote the allylic amination of alkenes. nih.gov Specifically, iron(II) complexes are capable of catalyzing the allylic hydroxyamination of alkenes using N-Boc-hydroxylamine. nih.gov Mechanistic studies suggest that these reactions proceed through a nitroso-ene mechanism. nih.govnih.gov

The proposed mechanism involves two key stages:

Oxidation: The iron(II) catalyst facilitates the oxidation of the hydroxylamine (B1172632) derivative (e.g., N-Boc-hydroxylamine) to generate a reactive N-Boc-nitroso intermediate. nih.gov

Ene Reaction: This nitroso intermediate then participates in an ene reaction with the alkene substrate, such as cyclohexene, to form the desired allylic hydroxylamine product. nih.gov

Spectroscopic studies and trapping experiments support the involvement of a free nitroso species in the reaction pathway. nih.gov This finding has implications for asymmetric catalysis, as the intermediacy of a free, achiral nitroso species means that using a chiral iron catalyst does not result in enantioselectivity in the final product. nih.govnih.gov

Olefin Metathesis:

Olefin metathesis has been a significant challenge for first-row transition metals like iron, with more successful and established catalysts being based on molybdenum and ruthenium. researchgate.netlibretexts.org While iron is an attractive alternative due to its low cost, abundance, and low toxicity, its implementation has been hindered by several factors. researchgate.net

Challenges for iron in olefin metathesis include:

High-spin configurations: These electronic states are often not conducive to the key steps in the metathesis cycle. researchgate.net

Weak metal-alkylidene interactions: The formation and stability of the crucial metal-alkylidene intermediate are problematic. researchgate.net

Propensity for side reactions: Iron catalysts show a tendency to promote cyclopropanation instead of metathesis. nih.gov

Despite these difficulties, research continues, particularly through theoretical and computational studies, to design effective iron-based catalysts. researchgate.net Some theoretical work and initial experimental evidence suggest that low-valent Fe(II) complexes could be active in olefin metathesis. nih.govresearchgate.net However, this has not been unambiguously established in practice for simple precursors like this compound. researchgate.net The majority of recent advances in iron-catalyzed metathesis have focused on carbonyl-olefin metathesis, which typically employs iron(III) Lewis acids. nih.gov

Redox-Catalyzed Processes and Reaction Intermediates

The chemistry of this compound is dominated by the redox couple between iron(II) and iron(III). This facile one-electron transfer is central to its role in many catalyzed reactions, where the iron center shuttles between these oxidation states. acs.orgflinnprep.com In aqueous solutions, the Fe²⁺ ion exists as the hexa-aqua complex, [Fe(H₂O)₆]²⁺, which is prone to oxidation by air to form iron(III) species. laboratorynotes.com

In redox-catalyzed processes, the iron(II) center can be oxidized to iron(III), generating a radical species from the substrate in a single electron transfer (SET) event. acs.org The nature of the reaction intermediates is highly dependent on the solvent, ligands, and other reagents present.

In aqueous solution, the dissolution of this compound leads to a complex equilibrium of various aquo-chloro species. X-ray absorption spectroscopy studies on aqueous iron(II) chloride solutions have identified the predominant species as [FeCl(H₂O)₅]⁺ and neutral Fe[Cl₂(H₂O)₄]⁰. nih.gov The population of these species is dependent on concentration and temperature. nih.gov

In the context of catalysis, particularly cross-coupling reactions, various organoiron intermediates have been proposed and identified. Although these reactions often use anhydrous iron salts and organometallic reagents, they provide insight into potential intermediates. For instance, the reaction of iron salts with Grignard reagents can lead to the formation of reactive organoiron species. nih.gov Mechanistic studies have identified on-cycle iron(II) complexes as the reactive intermediates, which can form the cross-coupled product and an iron(III) species via a proposed radical rebound mechanism. nih.gov While low-valent iron(0) and iron(I) species are sometimes observed spectroscopically, they have often been found to be off-cycle or unreactive in these specific systems. nih.gov

The stability of Fe(II) against oxidation can be significantly influenced by complexation with organic ligands. In some environments, complexed Fe(II) is protected from oxidation for extended periods, whereas uncomplexed aqueous Fe(II) is oxidized more readily. nih.gov This highlights the crucial role of the coordination environment in modulating the redox activity of the iron center.

Kinetic Studies of Ligand-Induced Structural Rearrangements

In aqueous solution, the iron(II) ion exists as the octahedral hexa-aqua complex, [Fe(H₂O)₆]²⁺. laboratorynotes.com The substitution of these coordinated water molecules by other ligands is a fundamental process, and its kinetics provide insight into the reactivity of the complex. The rate of water exchange in aqua ions is a key parameter for understanding ligand substitution mechanisms. libretexts.org

For [Fe(H₂O)₆]²⁺, the water exchange rate is relatively fast, classifying it as a labile complex. libretexts.org This rapid exchange is characteristic of many divalent first-row transition metal ions and is crucial for the formation of catalytically active species where a substrate molecule must first coordinate to the metal center.

Detailed kinetic studies on the reversible binding of nitric oxide (NO) to [Fe(H₂O)₆]²⁺ provide specific parameters for a ligand substitution reaction. This reaction, known as the classic "brown-ring" test, has been analyzed using stopped-flow and laser flash photolysis techniques. uni-muenchen.de

| Process | Parameter | Value |

|---|---|---|

| Forward Reaction (kon) | Rate Constant (kon) | 1.42 × 106 M-1 s-1 |

| ΔH‡ | 37.1 ± 0.5 kJ mol-1 | |

| ΔS‡ | -3 ± 2 J K-1 mol-1 | |

| ΔV‡ | +6.1 ± 0.4 cm3 mol-1 | |

| Reverse Reaction (koff) | Rate Constant (koff) | 3240 ± 750 s-1 |

| ΔH‡ | 48.4 ± 1.4 kJ mol-1 | |

| ΔS‡ | -15 ± 5 J K-1 mol-1 | |

| ΔV‡ | +1.3 ± 0.2 cm3 mol-1 |

The positive activation volume (ΔV‡) for both the forward and reverse reactions suggests that the ligand substitution follows an interchange dissociative (Id) mechanism. uni-muenchen.de This mechanism involves the formation of an outer-sphere encounter complex, followed by the dissociation of a coordinated water molecule from the iron center, which creates a vacancy for the incoming ligand (NO) to fill. This is consistent with the general understanding of ligand substitution reactions for labile octahedral complexes like [Fe(H₂O)₆]²⁺. uni-muenchen.de

Redox Chemistry of Iron Ii /iron Iii Systems

Electron Transfer Mechanisms Involving Iron(II) and Iron(III) Aqua Species

The electron transfer between hexaaquairon(II), [Fe(H₂O)₆]²⁺, and hexaaquairon(III), [Fe(H₂O)₆]³⁺, is a classic example of a self-exchange reaction. wikipedia.org This process can occur through two primary mechanisms: outer-sphere and inner-sphere electron transfer.

In an outer-sphere mechanism , the inner coordination spheres of the iron ions remain intact. The electron transfer occurs with very little spatial overlap of the electronic orbitals of the two reacting molecules in the activated complex. researchgate.net The rate of this process is influenced by the reorganization of the solvent molecules and the slight changes in the iron-ligand bond lengths required to reach a transition state where electron transfer is possible. For the Fe(II)/Fe(III) aqua couple, this mechanism is generally considered to be slower compared to some other transition metal complexes. atlas.org

An inner-sphere mechanism involves the formation of a bridged complex between the two iron centers, with a ligand shared in their inner coordination spheres. This bridging ligand facilitates the electron transfer. While water itself is not a very efficient bridging ligand, anions present in the solution, such as chloride ions, can act as bridges, providing a more favorable pathway for electron transfer.

The electron transfer process is a key aspect of the dynamic equilibrium between Fe(II) and Fe(III) in aqueous environments. nih.gov Computational studies have been employed to understand the potential energy surfaces and the electronic states involved in the interaction between the [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ clusters. bohrium.comnih.govacs.org

Factors Influencing Redox Potentials in Aqueous Chloride Environments

The standard redox potential (E°) of the Fe³⁺/Fe²⁺ couple is a measure of the tendency of the species to gain or lose electrons. Several factors in an aqueous chloride environment can significantly influence this potential.

pH: The pH of the solution has a profound effect on the redox potential. As the pH increases, both Fe²⁺ and Fe³⁺ ions undergo hydrolysis to form aqua-hydroxy complexes. The formation of various Fe²⁺–OH– complexes makes the oxidation of Fe²⁺ easier at more basic pH levels. depauw.edu The oxidation rate of Fe(II) is independent of pH below approximately 4, but increases significantly between pH 5 and 8. nih.gov

Chloride Concentration: The presence of chloride ions leads to the formation of various iron-chloro complexes, which alters the redox potential. The formation of these complexes can stabilize one oxidation state over the other. For instance, the formation of stable ferric chloride complexes can shift the equilibrium towards the oxidation of Fe(II). acs.org

Presence of Other Ligands: Other ligands present in the solution can compete with water and chloride to coordinate with the iron ions, forming complexes with different stabilities and thus altering the redox potential. Organic ligands, for example, can significantly enhance the reactivity of Fe(II) by stabilizing Fe(III). nih.gov

The interplay of these factors determines the actual redox potential of the iron(II)/iron(III) system in a given aqueous chloride environment.

Interconversion Dynamics Between Iron(II) and Iron(III) Aqua Complexes

The interconversion between iron(II) and iron(III) aqua complexes is a dynamic process involving both oxidation of Fe(II) and reduction of Fe(III).

The oxidation of aqueous Fe(II) to Fe(III) by dissolved oxygen is a complex process. nih.gov The rate of this oxidation is influenced by factors such as pH and the presence of various ions. depauw.eduepa.gov The general rate law for the homogeneous oxidation of ferrous iron in many aqueous media is first-order with respect to both the Fe(II) concentration and the partial pressure of oxygen, and second-order with respect to the hydroxide (B78521) ion concentration. epa.gov

The reduction of Fe(III) back to Fe(II) can occur in the presence of reducing agents or through photochemical processes. The dynamics of this interconversion are crucial in many environmental and industrial systems. researchgate.net

Role of Chloride Ions in Stabilizing Iron(II) and Iron(III) Oxidation States

Chloride ions play a significant role in the chemistry of iron in aqueous solutions by forming complexes with both Fe(II) and Fe(III) ions. researchgate.net The formation of these complexes can have a stabilizing effect on both oxidation states.

Iron(III) forms a series of chloro complexes, including [FeCl(H₂O)₅]²⁺ and trans-[FeCl₂(H₂O)₄]⁺. nih.govnih.gov In concentrated aqueous solutions of ferric chloride, the dominant species is the trans-[FeCl₂(H₂O)₄]⁺ complex. nih.govnih.gov The formation of these stable Fe(III)-chloride complexes can facilitate the oxidation of Fe(II). researchgate.net

While the complexation of Fe(II) with chloride is generally weaker than that of Fe(III), the formation of species like [FeCl(H₂O)₅]⁺ does occur. In high chloride concentration environments, these complexes can be significant. The presence of chloride ions can influence the kinetics of the Fe(II)/Fe(III) exchange reaction, often by providing a pathway for inner-sphere electron transfer. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Pathway Elucidation

While specific quantum chemical studies elucidating the reaction pathways of tetraaqua-iron(II) chloride are not extensively available in the public literature, the methodologies for such investigations are well-established through research on similar iron complexes. Density Functional Theory (DFT) is a primary tool for modeling the hydrolysis, substitution, and redox reactions of aqueous iron species. researchgate.netresearchgate.net

Theoretical investigations would typically involve calculating the Gibbs free energies of various hydrolysis species to understand the pH-dependent speciation of the tetraaqua-iron(II) cation. researchgate.net For substitution reactions, where a water ligand is replaced by another ligand, computational models can map the potential energy surface to identify transition states and determine activation energies. This provides insight into the reaction mechanism, whether it proceeds through a dissociative, associative, or interchange pathway.

Furthermore, quantum chemical calculations are instrumental in studying the electronic structure and redox properties of iron complexes. nih.govacs.org For this compound, such calculations could predict the Fe(II)/Fe(III) oxidation potential and elucidate the mechanism of electron transfer reactions. researchgate.net Time-dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra and investigate photochemical reaction pathways, such as those observed in related iron(III) chloride complexes where ligand-to-metal charge transfer can lead to the generation of chlorine radicals. copernicus.orgnih.gov

The general approach in these theoretical studies involves optimizing the geometry of reactants, products, and transition states. The energies obtained from these calculations are then used to construct a reaction profile, which illustrates the energy changes along the reaction coordinate. Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated to account for the influence of the aqueous environment on the reaction energetics. copernicus.org

Graph Theory and Statistical Models for Structural Complexity

Graph theory provides a powerful framework for quantifying the structural complexity of chemical compounds by representing molecules as graphs, where atoms are vertices and chemical bonds are edges. In the context of iron(II) chloride and its hydrates, graph theoretical analysis and statistical models can offer insights into the intricacy of their crystalline structures.

A study on anhydrous iron(II) chloride (FeCl₂) utilized graph entropy measures to analyze its structural complexity. Graph entropy is a key concept in this approach, serving as a measure of the complexity of atoms, molecules, and their structures. By computing various degree-based topological indices, it is possible to calculate the Shannon entropy of the chemical structure.

Topological indices are numerical descriptors derived from the molecular graph that characterize the topology of the molecule. For the crystalline structure of iron(II) chloride, several such indices have been calculated. These indices are then used to determine the entropy of the graph, providing a quantitative measure of its structural information content.

The table below presents the calculated values for various degree-based topological indices and their corresponding entropies for the iron(II) chloride crystal lattice.

| Topological Index | Value | Entropy |

|---|---|---|

| First Zagreb Index (M₁) | 2.043000e+03 | 4.237227 |

| Second Zagreb Index (M₂) | 3.063000e+03 | 4.433221 |

| Randić Index (R) | 1.528200e+02 | 3.882877 |

| Atom-Bond Connectivity Index (ABC) | 2.161200e+02 | 4.041696 |

| Geometric-Arithmetic Index (GA) | 3.056400e+02 | 4.234693 |

| Harmonic Index (H) | 7.641000e+01 | 3.626815 |

| Forgotten Index (F) | 1.119900e+04 | 4.781604 |

Linear regression models can also be employed to analyze the relationships between these topological indices and their corresponding entropies. Such statistical analyses help in understanding the underlying connections between different aspects of the molecular structure. While this detailed analysis has been performed on the anhydrous form, the same principles and methods can be extended to study the structural complexity of this compound, accounting for the additional vertices and edges corresponding to the water ligands and their bonds to the iron center.

Advanced Analytical Methodologies in Research

Spectrophotometric Techniques for Concentration Monitoring

Spectrophotometry, particularly in the ultraviolet (UV) and visible (Vis) regions, is a fundamental technique for monitoring the concentration of iron(II) species in solution. scielo.brresearchgate.netresearchgate.net The aqueous iron(II) ion, [Fe(H₂O)₆]²⁺, is pale green, but its absorbance is often too low for accurate quantification at low concentrations. stackexchange.com Therefore, a common and highly sensitive approach involves the use of a complexing agent, such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridyl, which reacts with the Fe(II) ion to form a stable, intensely colored complex. scielo.brstackexchange.comasdlib.org

The reaction with 1,10-phenanthroline produces the tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, which has a strong absorbance maximum around 510-522 nm. scielo.brasdlib.org The intensity of this color is directly proportional to the concentration of Fe(II) ions in the sample, following the Beer-Lambert Law. This allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of an unknown sample. researchgate.netasdlib.org To ensure that all iron is in the +2 oxidation state, a reducing agent like hydroxylamine (B1172632) hydrochloride is often added to the solution before the complexing agent. asdlib.org

Studies have also investigated the UV-visible absorption spectra of Fe(II)-chloride complexes directly in aqueous solutions at varying temperatures and chloride concentrations. These studies show that the coordination environment of the iron(II) ion can change, which in turn affects the absorption spectra. researchgate.net

Table 1: Spectrophotometric Data for Iron(II) Determination

| Complexing Agent | Complex Formed | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| 1,10-Phenanthroline | [Fe(phen)₃]²⁺ | ~510 | ~11,100 |

| 2,2'-Bipyridyl | [Fe(bpy)₃]²⁺ | ~522 | ~8,650 |

| Morin | Fe(II)-morin chelate | 415 | 68,500 researchgate.net |

Note: Molar absorptivity can vary with solvent and experimental conditions.

Electrochemical Techniques for Redox Characterization

Electrochemical techniques are powerful tools for characterizing the redox properties of Tetraaqua-Iron(II) chloride. Cyclic voltammetry (CV) is a widely used method to study the electrochemical behavior of iron complexes in solution. researchgate.netresearchgate.netwikipedia.org This technique involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction processes.

For aqueous solutions of iron(II) chloride, cyclic voltammograms typically show characteristic peaks corresponding to the redox reactions of iron. The Fe(II)/Fe(III) redox couple is a primary focus, where the Fe²⁺ ion is oxidized to Fe³⁺ and subsequently reduced back. researchgate.netflinnprep.com The potential at which these peaks occur provides information about the formal reduction potential of the complex. The shape and separation of the anodic and cathodic peaks can indicate the reversibility and kinetics of the electron transfer process. wikipedia.org

In some cases, the reduction of Fe(II) to metallic iron (Fe(0)) can also be observed at more negative potentials. researchgate.netntnu.no The current measured in these experiments is related to the concentration of the electroactive species and the diffusion coefficient, allowing for quantitative analysis. ntnu.no

Table 2: Representative Electrochemical Data for Aqueous Iron Chloride Systems

| Redox Couple | Process | Typical Potential Range (vs. Ag/AgCl) | Notes |

| Fe(II) / Fe(III) | Oxidation / Reduction | +0.4 V to +0.8 V | Potentials are dependent on pH, chloride concentration, and electrode material. researchgate.net |

| Fe(II) / Fe(0) | Reduction / Stripping | -0.5 V to -1.0 V | Involves the deposition and subsequent dissolution of metallic iron on the electrode surface. researchgate.net |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced selectivity and sensitivity for the analysis of complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of non-volatile, thermally labile compounds like iron aqua complexes. nih.gov In this technique, the components of a sample are first separated by liquid chromatography (LC). The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the identification and quantification of specific iron species, such as distinguishing between different aqua-chloro complexes or separating Fe(II) from Fe(III) species. scirp.orgfrontiersin.org Techniques like hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of labile iron species. bohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of inorganic salts like this compound due to their non-volatile nature. However, it can be used for the analysis of volatile organic ligands that may be part of an iron complex or for derivatized iron compounds that are made volatile. nih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , when hyphenated with LC (LC-ICP-MS), is a powerful tool for elemental speciation. scirp.org It can separate different oxidation states of iron [Fe(II) and Fe(III)] and quantify them with very low detection limits. frontiersin.org

Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may have the same mass-to-charge ratio.

For iron(II) complexes, Electrospray Ionization (ESI) can be used to gently transfer the complex ions from solution into the gas phase. In the ion mobility cell, these ions drift through a buffer gas under the influence of an electric field. Their drift time is related to their collision cross-section (CCS), which is a measure of their rotational average size and shape. researchgate.net This technique has been successfully used to characterize the structures of complex iron(II) metallomacrocycles, distinguishing between different macrocyclic structures by comparing experimental CCS values with those predicted by molecular modeling. researchgate.net This demonstrates the potential of IMS-MS for detailed structural characterization of iron(II) coordination complexes, including species related to this compound.

Second Harmonic Generation (SHG) Spectroscopy for Interfacial Studies

Second Harmonic Generation (SHG) is a nonlinear optical technique that is inherently sensitive to interfaces. oxinst.comresearchgate.net In materials with inversion symmetry, such as a bulk solution, SHG is forbidden. However, at an interface, this symmetry is broken, allowing for the generation of a second harmonic signal. This surface specificity makes SHG an ideal tool for studying the behavior of molecules and ions, such as iron(II) chloro species, at interfaces like the air-water interface. proquest.comresearchgate.net

Studies using SHG have been conducted to observe the presence and orientation of iron(II) and iron(III) chloro species at the air-aqueous interface. proquest.com The SHG response can be monitored as a function of concentration, and the data can be fitted to adsorption models, such as the Langmuir model, to understand the surface activity of the species. proquest.com Spectroscopic measurements using SHG suggest that at the solution interface of acidified FeCl₂, the predominant species is [FeCl(H₂O)₅]⁺, and that the formation of higher chloride-coordinated species like [FeCl₂(H₂O)₄] is less likely at the interface. proquest.com This technique provides valuable insights into the speciation and structure of iron complexes at environmental and electrochemical interfaces. nih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing tetraaqua-iron(II) chloride, and how can oxidation be minimized during preparation?

- Methodology :

- Nitrogen-inert synthesis : React iron powder with hydrochloric acid under a nitrogen gas curtain to prevent Fe²⁺ → Fe³⁺ oxidation. The reaction is monitored until a greenish-gray solution forms, followed by solvent removal via controlled drying .

- Reflux method : Anhydrous FeCl₃ is refluxed with chlorobenzene for ~220 minutes, followed by washing with anhydrous benzene to yield FeCl₂ with 97% purity .

- Key parameters : Temperature (e.g., hot water bath at 80–100°C), reaction duration (2–3 hours), and inert atmosphere maintenance.

Q. How can researchers characterize the purity and hydration state of this compound?

- Analytical techniques :

- Thermogravimetric Analysis (TGA) : Determines hydration levels by measuring mass loss at 105–110°C (melting point of the tetrahydrate) .

- X-ray Diffraction (XRD) : Confirms crystallinity and matches patterns with reference data (e.g., JCPDS 01-077-0095).

- UV-Vis Spectroscopy : Identifies Fe²⁺ absorption bands at ~950 nm in aqueous solutions .

- Critical data :

| Property | Value | Source |

|---|---|---|

| Melting Point | 105–110°C | |

| Solubility (H₂O) | 1600 g/L (10°C), 4100 g/L (100°C) |

Advanced Research Questions

Q. How can structural ambiguities in this compound crystallography be resolved using software like SHELXL or WinGX?

- Approach :

- SHELXL refinement : Adjust anisotropic displacement parameters for Fe and Cl atoms to account for thermal motion. Validate using R-factors (e.g., R₁ < 5% for high-resolution data) .

- WinGX integration : Use ORTEP-III to visualize anisotropic ellipsoids and detect potential twinning or disorder in the crystal lattice .

Q. What statistical models are suitable for analyzing inconsistencies in FeCl₂·4H₂O’s magnetic or solubility data across studies?

- Methodology :

- Graph entropy analysis : Quantifies structural complexity using topological indices (e.g., Randić index) to correlate with paramagnetic behavior .

- Multivariate regression : Identifies experimental variables (e.g., pH, ionic strength) affecting solubility outliers in aqueous systems.

Q. How do ligand substitution reactions in FeCl₂·4H₂O influence its catalytic activity in cross-coupling reactions?

- Experimental design :

- Ligand screening : Replace H₂O with tetrahydrofuran (THF) or bipyridine to form [Fe(THF)₂Cl₂] or [Fe(bipy)₃]²⁺. Monitor catalytic efficiency in Suzuki-Miyaura couplings via GC-MS .

- Kinetic studies : Compare turnover frequencies (TOF) under varying ligand-to-metal ratios (1:1 to 3:1).

Data Contradiction Analysis

Q. Why do reported melting points for FeCl₂·4H₂O vary between 105°C and 110°C?

- Root cause : Hydration state instability during measurement. Partial dehydration at >100°C skews results.

- Resolution : Use hermetically sealed DSC pans and ramp rates ≤5°C/min to capture exact phase transitions .

Best Practices for Replication

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。